molecular formula C11H15ClN4O B3116925 2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride CAS No. 2203070-59-9

2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride

Cat. No.: B3116925
CAS No.: 2203070-59-9
M. Wt: 254.71 g/mol
InChI Key: PCIZWFKLLXNAHG-UHFFFAOYSA-N
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Description

2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride (CAS: [redacted], MFCD12028519) is a heterocyclic compound with a complex polycyclic structure, characterized by a fused tetraaza ring system and a hydroxyl group at position 10, substituted with a methyl group at position 2. Its molecular formula is C₁₁H₁₅ClN₄O, and it has a molecular weight of 278.72 g/mol .

The compound is commercially available as a research chemical, with suppliers like Santa Cruz Biotechnology (sc-308403) and Huateng Pharmaceutical listing it under catalog numbers for specialized synthesis or biochemical studies .

Properties

IUPAC Name

5-methyl-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1(9),2,4-trien-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.ClH/c1-7-6-10-13-9-3-5-12-4-2-8(9)11(16)15(10)14-7;/h6,12,14H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIZWFKLLXNAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(CCNCC3)C(=O)N2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions may vary depending on the specific reaction being performed.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Biological Studies

The compound exhibits potential as a modulator of neurotransmitter systems, suggesting its use in neurological research. It interacts with various molecular targets leading to physiological responses that could be beneficial in treating disorders such as anxiety and depression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. The following table summarizes its effectiveness against different bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-Methyl derivativeStaphylococcus aureusSignificant activity
2-Methyl derivativeBacillus cereusHighly significant activity
2-Methyl derivativePseudomonas aeruginosaModerate activity

These results indicate that certain derivatives possess noteworthy antibacterial effects against both Gram-positive and Gram-negative bacteria .

Therapeutic Potential

The compound's unique structure allows it to interact with biological pathways involved in disease processes. Its potential therapeutic applications include:

  • Neurological Disorders : Possible use as a neuroprotective agent.
  • Infectious Diseases : As an antibacterial agent against resistant strains.

Case Studies and Research Findings

Research has documented various applications of this compound in scientific literature:

  • Neuropharmacology : Studies have shown that the compound can influence neurotransmitter levels in animal models, leading to behavioral changes associated with anxiety and depression.
  • Antimicrobial Research : Investigations into its derivatives have revealed promising results in inhibiting bacterial growth in vitro.

Mechanism of Action

The mechanism by which 2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride exerts its effects involves specific molecular targets and pathways. The compound may interact with various biological targets, leading to specific physiological responses.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetraaza system distinguishes it from analogs with dioxa-diaza scaffolds (e.g., sc-308401/402), which may reduce CNS permeability due to increased polarity .
  • The hydrochloride salt in the target compound enhances solubility compared to non-salt forms .

Pharmacological Activity

Data from patent literature and supplier descriptions suggest functional differences:

Compound Class/Example Primary Target Indications Potency (EC₅₀)*
Target compound (sc-308403) Presumed 5-HT2C Metabolic/CNS disorders (inferred) Not publicly disclosed
Patent derivatives 5-HT2C agonists Obesity, anxiety, schizophrenia <10 nM (lead compounds)
sc-308401/sc-308402 Uncharacterized Research use only N/A

*EC₅₀ values for patented analogs are proprietary but cited as "highly potent" in preclinical models .

Functional and Commercial Comparison

Parameter Target Compound sc-308401/sc-308402 Patent Derivatives
Therapeutic Relevance Research-grade; unvalidated Research-grade Clinically validated (preclinical)
Synthetic Accessibility High complexity (>5 steps) Moderate complexity Variable (patent routes optimized)
Cost (Research Use) $444/250 mg $260–285/500 mg Not commercially available

Biological Activity

2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride (CAS No. 2203070-59-9) is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

  • Molecular Formula : C11_{11}H15_{15}ClN4_4O
  • Molecular Weight : 254.72 g/mol
  • IUPAC Name : this compound

Synthesis

The compound can be synthesized through various methods involving multi-component reactions. Specific reaction conditions and reagents are tailored to optimize yield and purity. The synthesis often includes purification steps to meet industry standards .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may influence various signaling pathways that regulate physiological responses. Research indicates that it could act as a modulator of neurotransmitter systems and has potential implications in treating neurological disorders .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-Methyl derivativeStaphylococcus aureusSignificant activity
2-Methyl derivativeBacillus cereusHighly significant activity
2-Methyl derivativePseudomonas aeruginosaModerate activity

These results demonstrate that certain derivatives exhibit noteworthy antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal efficacy of related compounds was also assessed against several fungal strains:

CompoundTarget FungiMIC
2-Methyl derivativeCandida albicansModerate activity
2-Methyl derivativeTrichophyton rubrumLow activity

The findings suggest that while some derivatives show moderate antifungal properties, others were less effective .

Case Studies

  • Neuropharmacological Effects : A study focused on the effects of tetraaza derivatives on glutamate modulation in the central nervous system (CNS), indicating potential therapeutic benefits for psychiatric disorders. The compound demonstrated noncompetitive negative allosteric modulation at glutamate receptors .
  • Antimicrobial Screening : A comprehensive screening of various derivatives against multiple bacterial and fungal strains highlighted the compound's broad-spectrum antimicrobial potential. Notably, some derivatives were found to outperform established antibiotics in specific tests .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride, and how do reaction conditions affect yield?

  • Methodological Answer : Multi-step synthesis involving cyclization and functional group protection is critical. For example, analogs of cyclohepta-indole derivatives are synthesized via refluxing with acetic acid and sodium acetate, achieving yields of 37–75% under optimized conditions. Key factors include stoichiometric ratios (e.g., 1.0–1.1 equiv of reactants) and reaction duration (3–5 hours). Orthogonal purification (e.g., column chromatography) is recommended to isolate intermediates .

Q. Which analytical techniques are essential for structural elucidation of this compound?

  • Methodological Answer : A combination of 1H/13C NMR (for proton/carbon environments), UPLC-MS (for molecular weight confirmation), and IR spectroscopy (functional group analysis) is required. For example, UPLC-MS with ESI ionization confirmed a molecular ion peak at m/z 231.3 (calculated 231.1) for a related cyclohepta-indole hydrochloride derivative . Crystallographic data (e.g., CCDC deposit codes) should be cross-referenced for 3D structural validation .

Q. How should impurity profiling be conducted during synthesis?

  • Methodological Answer : Use HPLC and LC-MS to identify impurities like desmethyl byproducts or oxidation derivatives. For example, EP-grade impurities (e.g., Imp. I and J) are quantified using reverse-phase HPLC with UV detection at 254 nm. Reference standards with defined CAS numbers (e.g., 59467-69-5) should be employed for calibration .
  • Table: Common Impurities and Analytical Methods

Impurity NameCAS NumberAnalytical Method
Imp. I(EP)59467-69-5HPLC
Ofloxacin N-Oxide Hydrochloriden/aLC-MS

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

  • Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., values like −4.8° vs. −177.2°) may arise from dynamic molecular behavior in solution (NMR) versus solid-state (X-ray). Use variable-temperature NMR to probe conformational flexibility and DFT calculations to model energetically favorable states. Cross-validate with multiple crystal forms if available .

Q. What strategies improve low yields in multi-step syntheses of this compound?

  • Methodological Answer : Low yields (e.g., 37% in stepwise cyclization) often stem from intermediate instability. Implement in situ protection of reactive groups (e.g., tert-butyl carbamates) and optimize solvent polarity (e.g., acetic acid for cyclocondensation). Statistical tools like DoE (Design of Experiments) can identify critical variables (temperature, catalyst loading) .

Q. What methodological considerations apply to cocrystal engineering with this compound?

  • Methodological Answer : Cocrystal formation (e.g., with phenothiazine derivatives) requires screening coformers via thermal analysis (DSC/TGA) and powder XRD . Monitor hydrogen-bonding motifs using FT-IR and compare lattice energies (e.g., −0.9 kcal/mol vs. 175.3 kcal/mol) to predict stability. Solvent-drop grinding is a scalable approach for cocrystal synthesis .

Q. How should researchers address absent vendor-provided analytical data for this compound?

  • Methodological Answer : When commercial sources lack analytical data (e.g., Sigma-Aldrich disclaimers), develop in-house validated methods :

  • Purity : Use HPLC-ELSD for non-UV-active impurities.
  • Identity : Cross-validate via high-resolution MS and 2D NMR (HSQC, HMBC) .

Key Notes for Methodological Rigor

  • Reproducibility : Replicate syntheses ≥3 times and report mean yields ± SD.
  • Data Transparency : Deposit raw spectral/crystallographic data in public repositories (e.g., CCDC for X-ray structures) .
  • Contradiction Management : Use Bland-Altman plots to assess analytical method agreement for contentious data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride
Reactant of Route 2
2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.